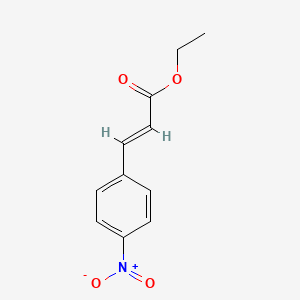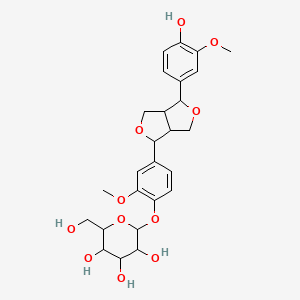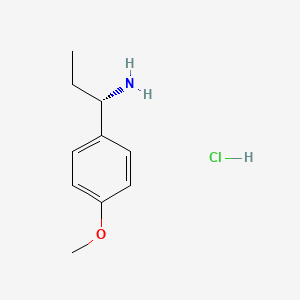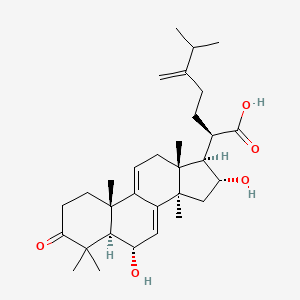
Peonidin-3-o-arabinoside chloride
Vue d'ensemble
Description
Peonidin-3-O-arabinoside chloride is an anthocyanin that can be isolated from Vaccinium myrtillus L . It is a type of flavonoid, which are water-soluble compounds found in various fruits and vegetables .
Molecular Structure Analysis
The molecular formula of this compound is C21H21ClO10 . Its average mass is 468.838 Da and its monoisotopic mass is 468.082336 Da .Physical And Chemical Properties Analysis
This compound is soluble in various organic solvents including Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone .Applications De Recherche Scientifique
Anthocyanin Composition and Distribution
Peonidin-3-o-arabinoside chloride has been identified in various plants, contributing to the anthocyanin pigmentation. It's found that anthocyanin pigmentation, including peonidin-3-arabinoside, does not generally hold taxonomic importance in plants such as the Poaceae family, often due to their wind-pollinated nature (Clifford & Harborne, 1967).
Chromatography and Compound Separation
This compound's role in scientific research extends to chromatography. A developing solvent for paper chromatography capable of separating 3-arabinosides of peonidin has been described, underlining the compound's utility in the separation and analysis of various phenolic compounds (Fuleki & Francis, 1967).
Floral Pigmentation in Erica
In the study of floral pigmentation, this compound has been identified as a major pigment in the genus Erica, underlining its significance in botanical research and the understanding of floral coloration (Crowden & Jarman, 1976).
Metabolism and Excretion in Humans
Research on the absorption and metabolism of anthocyanins in humans indicates that this compound undergoes methylation to peonidin and forms glucuronide conjugates after consumption. This finding is crucial for understanding the bioactivity and metabolism of anthocyanins in the human body (Wu, Cao, & Prior, 2002).
Genetic Implications in Cranberry Breeding
In the context of cranberry breeding, this compound is a significant component. Studies suggest that different anthocyanins, including peonidin-3-o-arabinoside, differ in antioxidant potential, bioavailability, and stability, which are critical factors in breeding programs for improved fruit quality and health benefits (Vorsa, Polashock, Cunningham, & Roderick, 2003).
HPLC Method Validation for Detection in Cranberry
The development of high-performance liquid chromatography (HPLC) methods for detecting and quantifying this compound in cranberry fruit and products underscores its importance in food science and quality control (Brown & Shipley, 2011).
Unique Anthocyanin Profiles in Strawberries
This compound has been identified in strawberries, contributing to the unique phenolic compounds profile in different strawberry varieties. This aids in comparative analysis and understanding of polyphenolic compounds in various fruit types (Sun et al., 2014).
Molecular Docking Studies in Cancer Research
Molecular docking studies involving this compound have shown potential in cancer research. These studies indicate that such compounds can bind to cancer-related receptors, suggesting their role in developing natural anticancer treatments (Kurter, Mert-Ozupek, Ellidokuz, & Çalıbaşı-Koçal, 2022).
Bioavailability in Rats
Research on the bioavailability of anthocyanins in rats, including this compound, contributes significantly to understanding the absorption and tissue distribution of these compounds. This information is vital for nutritional science and the development of functional foods (Ichiyanagi et al., 2006).
Mécanisme D'action
Target of Action
Peonidin-3-o-arabinoside chloride is a flavonol glycoside It’s known that flavonoids, in general, interact with a wide range of protein targets, including enzymes, receptors, and ion channels .
Mode of Action
It has been reported to have antioxidant activity . This suggests that it may interact with its targets to neutralize reactive oxygen species, thereby preventing oxidative damage to cells .
Biochemical Pathways
This compound is part of the anthocyanin class of flavonoids . Anthocyanins are synthesized via the phenylpropanoid pathway . The initial phase includes conversion of phenylalanine to 4-coumaryl CoA, which is catalyzed by phenylalanine ammonia lyase (PAL), cinnamate 4-hydroxylase (C4H), and 4-coumarate-CoA ligase (4CL)
Pharmacokinetics
It’s known that the potential bioactivity of anthocyanidins like petunidin depends on its absorption, metabolism, and excretion in the human body .
Result of Action
This compound has been reported to have antioxidant activity . This suggests that it may help protect cells from damage caused by free radicals. Additionally, anthocyanidins like peonidin have shown potent inhibitory and apoptotic effects on cancer cells in vitro .
Action Environment
Like most anthocyanidins, this compound is pH-sensitive . It changes from red to blue as pH rises because anthocyanidins are highly conjugated chromophores. When the pH is changed, the extent of the conjugation (of the double bonds) is altered, which alters the wavelength of light energy absorbed by the molecule . This suggests that the compound’s action, efficacy, and stability may be influenced by the pH of its environment.
Safety and Hazards
Orientations Futures
Anthocyanins like Peonidin-3-o-arabinoside chloride have been the subject of research due to their potential health benefits, particularly their antioxidant activity . Future research may focus on further elucidating their mechanisms of action, improving their bioavailability, and exploring their potential uses in nutraceuticals and food products for human health .
Analyse Biochimique
Biochemical Properties
Peonidin-3-o-arabinoside chloride plays a role in biochemical reactions, particularly as an anthocyanin. Anthocyanins are known for their antioxidant properties
Molecular Mechanism
Like most anthocyanidins, it is pH-sensitive, and changes from red to blue as pH rises because anthocyanidins are highly conjugated chromophores .
Propriétés
IUPAC Name |
2-[5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)chromenylium-3-yl]oxyoxane-3,4,5-triol;chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O10.ClH/c1-28-16-4-9(2-3-12(16)23)20-17(31-21-19(27)18(26)14(25)8-29-21)7-11-13(24)5-10(22)6-15(11)30-20;/h2-7,14,18-19,21,25-27H,8H2,1H3,(H2-,22,23,24);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTQGIZPDDMLVHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(CO4)O)O)O)O)O)O.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClO10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



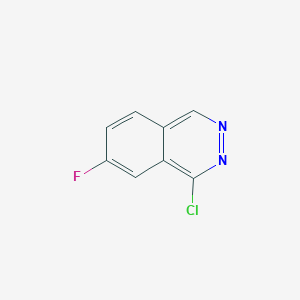
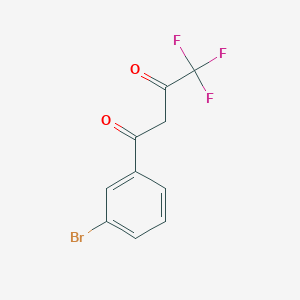


![Man|A(1-2)Man|A(1-3)[Man|A(1-6)Man|A(1-6)]Man|A(1-4)GlcNAc](/img/structure/B3028609.png)
![(1S,2R)-1-((3AR,4R,6R,7aS)-6-(methoxycarbonyl)-2-oxo-6-(phenylthio)hexahydro-4H-pyrano[3,4-d]oxazol-4-yl)propane-1,2,3-triyl triacetate](/img/structure/B3028611.png)

